molecular formula C19H32O2 B14537636 Methyl octadec-17-EN-13-ynoate CAS No. 62204-08-4

Methyl octadec-17-EN-13-ynoate

Cat. No.: B14537636
CAS No.: 62204-08-4
M. Wt: 292.5 g/mol
InChI Key: NOHOOPQDJSDBFA-UHFFFAOYSA-N
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Description

Methyl octadec-17-EN-13-ynoate is an organic compound with the molecular formula C19H32O2 It is a methyl ester derivative of an unsaturated fatty acid, characterized by the presence of both a double bond and a triple bond within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-17-EN-13-ynoate can be synthesized through several synthetic routes. One common method involves the esterification of octadec-17-EN-13-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-17-EN-13-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Hydrogenation of the double and triple bonds can yield saturated derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated esters

    Substitution: Hydrolyzed acids, amides

Scientific Research Applications

Methyl octadec-17-EN-13-ynoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl octadec-17-EN-13-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of bioactive metabolites. These metabolites may exert effects on cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl octadec-9-en-13-ynoate
  • Methyl octadec-6-ynoate

Comparison

Methyl octadec-17-EN-13-ynoate is unique due to the specific positioning of its double and triple bonds, which can influence its reactivity and biological activity

Properties

CAS No.

62204-08-4

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-17-en-13-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4-5,8-18H2,2H3

InChI Key

NOHOOPQDJSDBFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCC#CCCC=C

Origin of Product

United States

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